molecular formula C10H11Cl2NO3 B8028542 2-Butoxy-1,3-dichloro-5-nitrobenzene

2-Butoxy-1,3-dichloro-5-nitrobenzene

Cat. No.: B8028542
M. Wt: 264.10 g/mol
InChI Key: VDPCWGWHTIQGNL-UHFFFAOYSA-N
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Description

2-Butoxy-1,3-dichloro-5-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with two chlorine atoms at the 1- and 3-positions, a nitro group at the 5-position, and a butoxy group (-OCH₂CH₂CH₂CH₃) at the 2-position. This structure confers unique physicochemical properties, including moderate lipophilicity due to the butoxy chain and reactivity influenced by the electron-withdrawing nitro and chlorine groups.

Properties

IUPAC Name

2-butoxy-1,3-dichloro-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3/c1-2-3-4-16-10-8(11)5-7(13(14)15)6-9(10)12/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPCWGWHTIQGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-1,3-dichloro-5-nitrobenzene typically involves the nitration of 2-butoxy-1,3-dichlorobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Mechanism of Action

The mechanism of action of 2-Butoxy-1,3-dichloro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The butoxy group provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-Butoxy-1,3-dichloro-5-nitrobenzene with three analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Predicted Density (g/cm³) Boiling Point (°C) Key Hazards (GHS)
This compound Butoxy (-OCH₂CH₂CH₂CH₃) C₁₀H₁₁Cl₂NO₃ 264.11 ~1.45 (estimated) ~300 (estimated) H315, H319, H335
2-(Benzyloxy)-1,3-dichloro-5-nitrobenzene Benzyloxy (-OCH₂C₆H₅) C₁₃H₉Cl₂NO₃ 318.1 N/A N/A H315, H319, H335
1,3-Dichloro-5-nitrobenzene None C₆H₃Cl₂NO₂ 208.0 N/A N/A GSH depletion, Hemolysis
2-Acetoxy-1,3-dichloro-5-nitrobenzene Acetoxy (-OAc) C₈H₅Cl₂NO₄ 250.04 1.535 340.8 N/A

Key Observations:

  • Substituent Effects: The butoxy group increases molecular weight and lipophilicity compared to the simpler 1,3-dichloro-5-nitrobenzene. This enhances solubility in organic solvents but reduces aqueous solubility. Benzyloxy (C₁₃H₉Cl₂NO₃) and acetoxy (C₈H₅Cl₂NO₄) substituents introduce steric bulk and electronic effects. The electron-donating nature of butoxy may stabilize intermediates during synthesis, whereas acetoxy’s electron-withdrawing character could accelerate nitro group reduction .
  • Physical Properties :
    • The butoxy derivative’s predicted density (~1.45 g/cm³) is lower than the acetoxy analog (1.535 g/cm³), likely due to the longer alkyl chain .
    • Boiling points correlate with molecular weight and substituent volatility. The acetoxy compound’s higher boiling point (340.8°C) suggests stronger intermolecular forces compared to butoxy derivatives .

Metabolic and Toxicological Profiles

1,3-Dichloro-5-nitrobenzene (CAS 618-62-2)
  • Metabolism : The nitro group undergoes reduction to form N-hydroxylated intermediates, which deplete glutathione (GSH) and induce oxidative stress. This pathway is linked to hemolysis and hepatotoxicity .
  • Toxicity : Predicted LOAEL (Lowest Observed Adverse Effect Level) for hemolysis is 1 mg/kg/day in analogous compounds .
This compound
  • However, its lipophilicity could enhance bioavailability, increasing exposure risks.
  • Hazards : Similar to benzyloxy analogs, it likely causes skin irritation (H315), eye damage (H319), and respiratory irritation (H335) .

Nitro Reduction :

  • 1,3-Dichloro-5-nitrobenzene is reduced using SnCl₂·2H₂O in ethanol at 75°C to form unstable diamines, which are immediately used in subsequent reactions .
  • Butoxy Analog : The butoxy group’s stability under reductive conditions is uncertain. Longer reaction times or modified catalysts (e.g., Pd/C) may be required due to steric effects.

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